
FMoc-L-Dap(Boc)-OH. H2O
概要
説明
FMoc-L-Dap(Boc)-OH. H2O: is a compound used in peptide synthesis. It is a derivative of the amino acid diaminopropionic acid, modified with fluorenylmethyloxycarbonyl (FMoc) and tert-butyloxycarbonyl (Boc) protecting groups. These modifications make it useful in solid-phase peptide synthesis, a method widely used in the production of peptides for research and therapeutic purposes .
作用機序
Target of Action
FMoc-L-Dap(Boc)-OH. H2O is a modified amino acid that primarily targets the self-assembly process of peptides . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making it a crucial component in the fabrication of functional materials .
Mode of Action
The compound interacts with its targets through a combination of hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) . These unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .
Biochemical Pathways
The biochemical pathways affected by FMoc-L-Dap(Boc)-OH. H2O are primarily related to the self-assembly of peptides . The compound’s aromatic side chains, such as those in Fmoc-β-(2-naphthyl)-alanine, promote self-assembly by forming π-π interactions both between Fmoc groups and side-chain phenyl rings .
Pharmacokinetics
The pharmacokinetics of FMoc-L-Dap(Boc)-OHThe compound’s self-assembly features and potential applications suggest that it may have unique pharmacokinetic properties that warrant further investigation .
Result of Action
The primary result of FMoc-L-Dap(Boc)-OH. H2O’s action is the formation of self-assembled structures . These structures have potential applications in various fields, including cell cultivation, bio-templating, optical applications, drug delivery, catalysis, therapeutics, and antibiotics .
Action Environment
The action of FMoc-L-Dap(Boc)-OH. H2O can be influenced by various environmental factors. For instance, the balance among aggregation forces within the peptide sequences, such as van der Waals forces, hydrogen bonding, and π–π stacking, can affect the gelification process
生化学分析
Biochemical Properties
FMoc-L-Dap(Boc)-OH. H2O plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and proteins. The compound interacts with various enzymes and proteins during the synthesis process. For instance, it is commonly used in solid-phase peptide synthesis (SPPS), where it interacts with coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and activators like DIPEA (N,N-Diisopropylethylamine). These interactions facilitate the formation of peptide bonds by activating the carboxyl group of the amino acid, allowing it to react with the amino group of another amino acid. The FMoc group is then removed using a base such as piperidine, allowing the next amino acid to be added to the growing peptide chain .
Cellular Effects
This compound can influence various cellular processes, particularly in the context of peptide-based drug delivery systems. The compound can be used to synthesize peptides that interact with cell surface receptors, influencing cell signaling pathways and gene expression. For example, peptides synthesized using this compound can be designed to target specific receptors on cancer cells, leading to the activation of apoptotic pathways and subsequent cell death. Additionally, these peptides can modulate cellular metabolism by interacting with enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protecting group in peptide synthesis. The FMoc group protects the amino group of the amino acid, preventing unwanted side reactions during the synthesis process. The Boc group protects the side chain amino group, allowing for selective deprotection and further functionalization. The removal of the FMoc group is typically achieved using a base such as piperidine, which cleaves the FMoc group and exposes the amino group for further reactions. This selective deprotection allows for the stepwise addition of amino acids to the growing peptide chain .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are important considerations. The compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or high temperatures. In peptide synthesis, the stability of the FMoc and Boc protecting groups is crucial for the success of the synthesis process. The FMoc group is typically stable under acidic conditions but can be removed using a base such as piperidine. The Boc group is stable under basic conditions but can be removed using an acid such as trifluoroacetic acid (TFA). Long-term studies have shown that peptides synthesized using FMoc-L-Dap(Boc)-OH. H2O retain their stability and functionality over extended periods .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary depending on the dosage used. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, it can cause toxicity and adverse effects such as liver and kidney damage. Studies have shown that the threshold dose for toxicity varies depending on the animal model used, with some species being more sensitive to the compound than others. It is important to carefully monitor the dosage and administration of FMoc-L-Dap(Boc)-OH. H2O in animal studies to avoid potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the context of peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which cleave the peptide bonds and release the individual amino acids. Additionally, the FMoc and Boc protecting groups are metabolized by enzymes such as esterases and amidases, which cleave the protecting groups and release the free amino acids. These metabolic pathways are crucial for the successful synthesis and degradation of peptides synthesized using FMoc-L-Dap(Boc)-OH. H2O .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is generally hydrophobic due to the presence of the FMoc and Boc groups, which can facilitate its transport across cell membranes. Once inside the cell, the compound can interact with transporters and binding proteins that facilitate its distribution to specific cellular compartments. Studies have shown that FMoc-L-Dap(Boc)-OH. H2O can accumulate in the endoplasmic reticulum and Golgi apparatus, where it can be further processed and incorporated into peptides .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound is typically localized to the endoplasmic reticulum and Golgi apparatus, where it is involved in the synthesis and processing of peptides. Additionally, this compound can be targeted to specific cellular compartments through the use of targeting signals and post-translational modifications. For example, peptides synthesized using FMoc-L-Dap(Boc)-OH. H2O can be modified with targeting signals that direct them to the mitochondria or nucleus, where they can exert their effects on cellular function .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of FMoc-L-Dap(Boc)-OH. H2O typically involves the protection of the amino groups of diaminopropionic acid. The FMoc group is introduced to protect the alpha-amino group, while the Boc group protects the side-chain amino group. The synthesis can be carried out using standard peptide synthesis techniques, including the use of coupling reagents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and bases like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
化学反応の分析
Types of Reactions: FMoc-L-Dap(Boc)-OH. H2O undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the FMoc and Boc protecting groups under specific conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU and bases like DIPEA.
Common Reagents and Conditions:
Deprotection: Piperidine for FMoc removal, TFA for Boc removal.
Coupling: HBTU and DIPEA for peptide bond formation.
Major Products Formed:
Deprotected Amino Acid: L-Dap after removal of FMoc and Boc groups.
Peptides: When coupled with other amino acids, it forms peptides with specific sequences.
科学的研究の応用
FMoc-L-Dap(Boc)-OH. H2O has several applications in scientific research:
Peptide Synthesis: Used in the synthesis of peptides for research and therapeutic purposes.
Drug Development: Peptides synthesized using this compound can be used in drug development and testing.
Biomaterials: Used in the development of peptide-based biomaterials for tissue engineering and regenerative medicine.
Bioconjugation: Used in the synthesis of peptide conjugates for targeted drug delivery and imaging.
類似化合物との比較
FMoc-L-Lys(Boc)-OH: Similar to FMoc-L-Dap(Boc)-OH.
FMoc-L-Orn(Boc)-OH: Contains ornithine instead of diaminopropionic acid.
Uniqueness: FMoc-L-Dap(Boc)-OH. H2O is unique due to its specific structure, which includes both FMoc and Boc protecting groups. This dual protection allows for selective deprotection and coupling reactions, making it highly versatile in peptide synthesis .
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6.H2O/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27);1H2/t19-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXYBNQAZAQRZ-FYZYNONXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


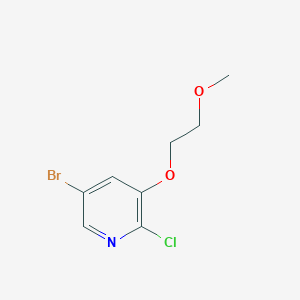
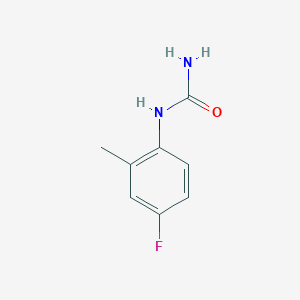
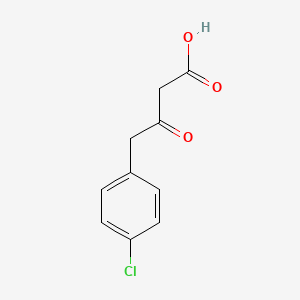
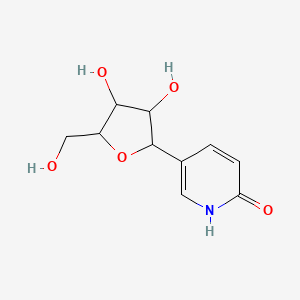
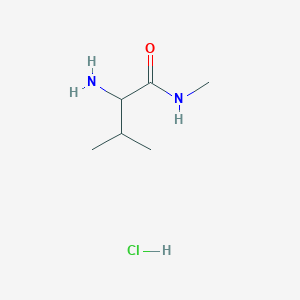
![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)
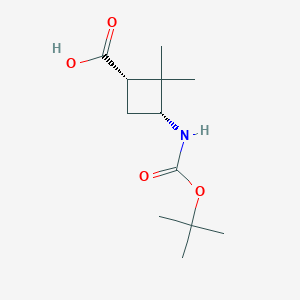


![N-[(2-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112339.png)
![N-[(3-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112346.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)
![N-[(3,4-dichlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112361.png)

